molecular formula C5H9N5 B8546565 5-amino-2-cyclopropylmethyl-2H-tetrazole

5-amino-2-cyclopropylmethyl-2H-tetrazole

Cat. No.: B8546565
M. Wt: 139.16 g/mol
InChI Key: SGPSAFCJQSLRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-cyclopropylmethyl-2H-tetrazole is a high-purity heterocyclic organic compound of significant interest in advanced chemical research and development. Its structure, featuring a tetrazole ring system substituted with an amino group and a cyclopropylmethyl side chain, makes it a valuable scaffold in multiple fields. This compound serves as a key precursor in medicinal chemistry for the synthesis of complex heterocyclic structures. Tetrazole derivatives are frequently explored for their biological activity and are used in the development of pharmaceutical candidates, such as IRAK4 inhibitors investigated for oncology and inflammatory disease applications . Furthermore, amino-tetrazole isomers are recognized in material science as promising ligands for energetic coordination compounds (ECCs) . Research indicates that such ligands can be used to create primary explosives with high performance while minimizing toxicity, offering a potential alternative to traditional lead-based materials. These complexes can be tailored for specific properties and have shown potential for initiation via laser irradiation, expanding their application in advanced systems . As a specialized chemical, this compound provides researchers with a versatile building block for innovation in drug discovery and the development of high-energy materials. Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

2-(cyclopropylmethyl)tetrazol-5-amine

InChI

InChI=1S/C5H9N5/c6-5-7-9-10(8-5)3-4-1-2-4/h4H,1-3H2,(H2,6,8)

InChI Key

SGPSAFCJQSLRDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2N=C(N=N2)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Cyclopropylmethyl 2h Tetrazole

Historical and Current Synthetic Approaches to 2H-Tetrazoles and their Amino Derivatives

The synthesis of tetrazoles, a class of nitrogen-rich heterocyclic compounds, has evolved significantly since their discovery. nih.gov These compounds are of great interest in medicinal chemistry and materials science. nih.govsemanticscholar.org The approaches to their synthesis are diverse, with several key methodologies proving to be robust and versatile.

The most fundamental and widely utilized method for constructing the tetrazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. researchgate.net This reaction typically involves the combination of a nitrile (-C≡N) and an azide (B81097) (N₃⁻) source. nih.govnih.govacs.org This approach is a proficient route to creating 5-substituted-1H-tetrazoles. nih.govacs.org To overcome the high activation energy often associated with this reaction, various catalysts and additives have been developed. acs.org

Catalytic systems enhance the reaction's efficiency and can be either homogeneous or heterogeneous. acs.org For instance, silica sulfuric acid has been demonstrated as an effective catalyst for the [3+2] cycloaddition of various nitriles with sodium azide, producing 5-substituted-1H-tetrazoles in high yields. nih.gov Similarly, cobalt(II) complexes have been successfully employed to catalyze the reaction under mild, homogeneous conditions. nih.govacs.org The mechanism of metal-catalyzed cycloaddition is believed to involve the initial coordination of either the azide or the nitrile to the metal center, which facilitates the subsequent cyclization. nih.govacs.org

Catalyst/ReagentSubstrateConditionsYieldReference
Silica Sulfuric AcidVarious NitrilesDMF, NaN₃72-95% nih.gov
Cobalt(II) ComplexAryl NitrilesMethanol, NaN₃, RefluxNear Quantitative nih.govacs.org
Yb(OTf)₃Amines, Triethyl orthoformate, NaN₃One-potGood organic-chemistry.org

This table summarizes representative catalytic systems used in [3+2] cycloaddition reactions for tetrazole synthesis.

The alkylation of 5-aminotetrazole (B145819) is a critical step for synthesizing N-substituted derivatives, but it presents a significant regioselectivity challenge. Due to the presence of multiple nitrogen atoms, alkylation can occur at the N1 or N2 positions of the tetrazole ring, and potentially on the exocyclic amino group, leading to a mixture of isomers. mdpi.comacs.org The reaction of 5-aminotetrazole in basic media with alkylating agents typically furnishes a mixture of N1 and N2 isomeric derivatives. mdpi.com

Achieving selectivity for the N2 position is a significant synthetic goal. acs.orgacs.org Research has shown that reaction conditions play a crucial role in determining the N2/N1 isomer ratio. Factors such as the choice of solvent, the nature of the base, and temperature can influence the outcome. For example, mechanochemical conditions, which involve solid-state grinding without a solvent, have been explored to enhance the selectivity for N2 regioisomers when alkylating tetrazoles with phenacyl halides. acs.orgacs.org This increased selectivity under solvent-free conditions at lower temperatures is attributed to the avoidance of solvation energy and the potential conversion of the initially formed N2-isomer to the N1-isomer at higher energies. acs.org An alternative approach involves the diazotization of aliphatic amines, which enables the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.org

Alkylating AgentBase/ConditionsKey FindingReference
Benzyl (B1604629) BromideK₂CO₃, AcetoneMixture of N1 and N2 isomers obtained mdpi.com
Phenacyl HalidesMechanochemical (grinding)Enhanced selectivity for N2 isomers acs.orgacs.org
Aliphatic AminesDiazotization (organic nitrite)Preferential formation of 2,5-disubstituted tetrazoles organic-chemistry.org

This table highlights different strategies and outcomes for the N-alkylation of tetrazole derivatives.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like tetrazole derivatives from three or more starting materials in a single step. nih.govacs.orgresearchgate.net This approach is highly valued for its atom economy, step efficiency, and its alignment with the principles of green chemistry. researchgate.netbenthamdirect.com MCR pathways provide convergent access to diverse tetrazole scaffolds. nih.govacs.org

One of the most prominent examples is the Ugi tetrazole four-component reaction (UT-4CR), which involves the reaction of an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source (typically hydrazoic acid). acs.org This reaction has a broad scope and is widely used to generate libraries of α-aminomethyl tetrazoles. acs.org 5-Aminotetrazole itself can serve as a versatile building block in various MCRs, typically acting as a 1,3-binucleophile where both the exocyclic amino group and a ring nitrogen participate in the reaction. researchgate.net

Targeted Synthesis of 5-amino-2-cyclopropylmethyl-2H-tetrazole

The synthesis of the specific target compound, this compound, can be approached through two primary retrosynthetic pathways: direct alkylation of a pre-formed 5-aminotetrazole ring or amination of a pre-formed 2-cyclopropylmethyl-2H-tetrazole ring.

This pathway represents the most direct approach to the target molecule. It involves the N-alkylation of 5-aminotetrazole using a cyclopropylmethylating agent, such as cyclopropylmethyl bromide or tosylate. Based on the general principles of tetrazole alkylation, this reaction would likely be carried out in the presence of a base to deprotonate the 5-aminotetrazole, forming the more nucleophilic tetrazolate anion.

The primary challenge in this approach is controlling the regioselectivity to favor substitution at the N2 position over the N1 position. As established, alkylation of 5-aminotetrazole often yields a mixture of N1 and N2 isomers. mdpi.comacs.org To achieve a high yield of the desired this compound, careful optimization of reaction conditions would be necessary. This could involve screening various solvents, bases (e.g., K₂CO₃, NaH), and temperatures, or exploring non-conventional methods like mechanochemistry, which has been shown to favor N2-alkylation. acs.org The separation of the resulting N1 and N2 isomers would likely be achieved through chromatographic techniques.

An alternative synthetic route involves introducing the amino group at the C5 position after the cyclopropylmethyl group has already been installed on the tetrazole ring. This strategy circumvents the regioselectivity issue of alkylation but introduces the challenge of C5-functionalization.

The synthesis would begin with the creation of a 2-cyclopropylmethyl-2H-tetrazole intermediate. This could be achieved by reacting a suitable nitrile with an azide under conditions that favor N2-substitution, or by alkylating a 5-unsubstituted tetrazole. Once the 2-cyclopropylmethyl-2H-tetrazole is formed, the next step would be the introduction of an amino group at the 5-position.

Direct amination of a C-H bond on a tetrazole ring is challenging. A more common approach involves the conversion of a different functional group at the C5 position. For instance, a 5-halotetrazole could undergo nucleophilic aromatic substitution with an ammonia source. Alternatively, a 5-nitrotetrazole derivative could be synthesized and subsequently reduced to the desired 5-amino product. The synthesis of 5-nitrotetrazole via the direct oxidation of 5-aminotetrazole is known, suggesting that a nitro group can be a viable precursor to the amino group, although this specific sequence for an N-alkylated tetrazole is less commonly documented. nih.gov

Regioselectivity and Stereochemical Control in Tetrazole Synthesis

The synthesis of 2-substituted-5-aminotetrazoles, such as this compound, presents a significant challenge in controlling regioselectivity. The alkylation of the 5-aminotetrazole core can occur at two primary positions on the tetrazole ring, N-1 or N-2, leading to the formation of two distinct regioisomers. Achieving high selectivity for the desired N-2 isomer is a critical aspect of the synthesis.

The ratio of the N-1 to N-2 isomers is influenced by a variety of factors, including the nature of the alkylating agent, the solvent, the base or catalyst used, and the electronic properties of the substituents. Research into the alkylation of 5-substituted tetrazoles has shown that specific conditions can favor the formation of the 2-substituted product. For instance, reactions conducted in certain solvents like 1,2-dichloroethane and catalyzed by a Lewis acid such as boron trifluoride—diethyl ether complex have been reported to yield the 2-substituted isomer with high selectivity, sometimes exceeding 99% researchgate.net. The electronic density of the starting amine also plays a crucial role in directing the substitution pattern nih.gov.

Computational studies, such as those using density functional theory (DFT), have been employed to provide a deeper understanding of the mechanisms governing regioselectivity in tetrazole alkylation mdpi.com. These studies help in predicting the outcome of a reaction and in designing synthetic strategies that favor the desired isomer. The characterization and confirmation of the 2H-regioisomer are typically achieved using spectroscopic methods, particularly 13C NMR. The chemical shift of the endocyclic carbon atom of the tetrazole ring is indicative of the substitution pattern, with signals in the range of 161.1–164.9 ppm being characteristic of 2H-isomers nih.gov.

Regarding stereochemical control, it is not a factor in the synthesis of this compound. The cyclopropylmethyl group, which is attached to the nitrogen at the 2-position, is an achiral moiety. Therefore, the introduction of this group does not create any stereocenters, and considerations of stereoselectivity are not applicable to this specific synthetic step.

Table 1: Factors Influencing Regioselectivity in Tetrazole Alkylation

FactorEffect on N-2 SelectivityExample/Rationale
CatalystLewis acids (e.g., BF3·Et2O) can favor N-2 alkylation.Coordination of the Lewis acid may alter the nucleophilicity of the nitrogen atoms, favoring attack at the N-2 position researchgate.net.
SolventThe polarity and coordinating ability of the solvent can influence the isomer ratio.Non-polar or weakly coordinating solvents may favor N-2 substitution under certain catalytic conditions.
SubstituentsThe electronic properties of the substituent at the C-5 position affect the nucleophilicity of the ring nitrogens.Electron-donating groups generally enhance the rate of product formation researchgate.net.
Alkylating AgentThe nature of the electrophile can impact the reaction mechanism and regiochemical outcome.Differences in nucleophilic substitution mechanisms (SN1 vs. SN2) can lead to variations in product ratios researchgate.net.

Scalable Synthetic Approaches for this compound

Developing a scalable synthetic route for this compound is essential for its potential application in larger-scale chemical production. A scalable process must be efficient, cost-effective, and safe, allowing for the synthesis of multi-gram to kilogram quantities of the target compound researchgate.net. The most direct approach involves the regioselective alkylation of 5-aminotetrazole with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate.

Key considerations for a scalable synthesis include:

Starting Material Availability: 5-aminotetrazole and cyclopropylmethyl bromide are commercially available, which is a crucial starting point for a large-scale process.

Reaction Conditions: Optimization of reaction parameters such as concentration, temperature, and reaction time is necessary to maximize yield and throughput while ensuring safety.

Work-up and Purification: The purification method must be amenable to large scales. While column chromatography is common in laboratory settings, it is often impractical for industrial production. Scalable alternatives include crystallization, distillation, or extraction.

Process Safety: The use of potentially hazardous reagents like sodium azide in the synthesis of the tetrazole ring itself requires strict safety protocols, especially on a large scale. Direct use of 5-aminotetrazole avoids this specific hazard in the alkylation step.

Continuous Flow Technology: Continuous flow processes can offer advantages for scalability, including better temperature control, improved safety, and higher throughput compared to traditional batch processing researchgate.net.

A hypothetical scalable process would involve charging a reactor with 5-aminotetrazole and a suitable solvent. A base, such as potassium carbonate, would be added, followed by the slow addition of cyclopropylmethyl bromide at a controlled temperature. After the reaction is complete, the product would be isolated through a simple work-up procedure, potentially involving filtration and crystallization to yield the final product with high purity.

Table 2: Parameters for a Scalable Synthetic Process

ParameterLaboratory ScaleScalable Process Consideration
Reactants5-aminotetrazole, cyclopropylmethyl bromideEnsure high purity and consistent supply of starting materials.
SolventDMF, AcetonitrileSelect a solvent that is cost-effective, has a good safety profile, and allows for easy product isolation (e.g., crystallization).
BaseSodium hydride, Potassium carbonateUse a base that is inexpensive, safe to handle on a large scale, and easily removed during work-up (e.g., inorganic bases like K2CO3).
PurificationColumn ChromatographyDevelop a robust crystallization or extraction procedure to avoid chromatography.
TechnologyBatch ReactorEvaluate continuous flow reactors for improved safety, efficiency, and scalability researchgate.net.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. eurekaselect.combohrium.com

Several green strategies can be applied to tetrazole synthesis:

Atom Economy: Multicomponent reactions (MCRs) are a prime example of atom-economical processes, where multiple starting materials are combined in a single step to form a complex product, thereby reducing waste eurekaselect.combohrium.comresearchgate.net.

Safer Solvents and Reagents: The use of environmentally benign solvents, such as water or ethanol, is preferred over hazardous organic solvents. nih.govmdpi.com

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve reaction efficiency and reduce waste. eurekaselect.com Magnetic nanoparticles have been explored as recyclable catalysts for the synthesis of 5-substituted tetrazoles, allowing for easy separation from the reaction mixture using an external magnet nih.gov.

Energy Efficiency: Alternative energy sources, such as microwave irradiation or ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating methods nih.gov.

Waste Reduction: Designing syntheses that avoid the formation of by-products and eliminate the need for extensive purification steps contributes to waste minimization eurekaselect.com.

A greener synthetic route to this compound could involve a one-pot reaction catalyzed by a recyclable nanocatalyst in an aqueous medium. Such an approach would not only be more environmentally friendly but could also offer advantages in terms of cost and efficiency.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

AspectTraditional ApproachGreen Chemistry Approach
SolventPotentially hazardous organic solvents (e.g., DMF).Benign solvents like water or ethanol, or solvent-free conditions nih.gov.
CatalystStoichiometric reagents or homogeneous catalysts that are difficult to recover.Recyclable heterogeneous catalysts (e.g., magnetic nanoparticles) nih.gov.
Energy SourceConventional heating requiring long reaction times.Microwave or ultrasound irradiation for faster reactions and lower energy use nih.gov.
ProcessMulti-step synthesis with intermediate isolation.One-pot multicomponent reactions (MCRs) to improve step- and atom-economy eurekaselect.combohrium.com.
WasteGenerates significant chemical waste from solvents and by-products.Minimizes waste through high atom economy and catalyst recycling eurekaselect.com.

Reactivity and Chemical Transformations of 5 Amino 2 Cyclopropylmethyl 2h Tetrazole

Intrinsic Reactivity of the Tetrazole Heterocycle

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. thieme-connect.com This high nitrogen content contributes to a high positive enthalpy of formation, making many tetrazole derivatives energetic materials that release significant energy and molecular nitrogen upon decomposition. mdpi.commdpi.com Despite this, the tetrazole ring exhibits considerable thermal and chemical stability due to its aromaticity. mdpi.com

Key aspects of the tetrazole heterocycle's reactivity include:

Acidity and Tautomerism: 5-substituted 1H-tetrazoles, which bear a proton on a ring nitrogen, are acidic, with pKa values similar to carboxylic acids. mdpi.com This allows them to serve as bioisosteric replacements for the carboxylate group in medicinal chemistry. thieme-connect.comnih.govnih.gov For 5-aminotetrazole (B145819), two primary tautomers exist: the 1H- and 2H-forms. While the 1H tautomer is often predominant in solution, the 2H-tautomer can be more stable in the gas phase. nih.gov The presence of the N-cyclopropylmethyl group at the 2-position locks the compound in the 2H configuration.

Coordination Chemistry: The multiple nitrogen atoms in the tetrazole ring act as effective coordination sites, allowing tetrazoles to form stable complexes with a variety of metal ions. mdpi.comacs.org This property is relevant in the development of catalysts and energetic metal-organic frameworks (EMOFs). tandfonline.comtandfonline.com

Ring Stability and Decomposition: The tetrazole ring is generally resistant to oxidation and reduction. mdpi.com However, it can undergo decomposition under thermal or photochemical stress. mdpi.comresearchgate.net The primary decomposition pathway often involves the extrusion of molecular nitrogen (N₂), a highly favorable process that drives the reaction. mdpi.comacs.org This can lead to the formation of highly reactive intermediates such as nitrilimines or carbenes. mdpi.comacs.org Photochemical degradation, for instance, can induce controlled cleavage of the ring. researchgate.net

Transformations Involving the 5-Amino Functional Group

The exocyclic amino group at the C5 position of the tetrazole ring is a versatile functional handle that can participate in a wide range of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent tetrazole ring.

Nucleophilicity: The amino group allows the molecule to act as a nucleophile. In multicomponent reactions, 5-aminotetrazole can function as a 1,3-binucleophile, with both the exocyclic amino group and a ring nitrogen participating in the reaction. researchgate.net However, in some reactions, only the exocyclic amino group is involved. researchgate.net Mesoionic tetrazolium-5-aminides, which are related derivatives, exhibit even higher reactivity at the exocyclic nitrogen atom compared to standard 5-aminotetrazoles. nih.gov

Schiff Base Formation: The amino group can be condensed with various aldehydes to form the corresponding Schiff bases (imines). For example, 5-aminotetrazole reacts with aromatic aldehydes like o-vanillin and 3-hydroxybenzaldehyde (B18108) in the presence of an acid catalyst to yield the respective imine derivatives. ajol.info

Nitration: The amino group can be nitrated to introduce additional energetic functionality. The reaction of 5-aminotetrazoles with nitric acid can lead to the formation of 5-(nitramino) or 5-(nitrimino) derivatives, which are often more powerful energetic materials. researchgate.net For instance, nitration of 2-methyl-5-aminotetrazole with 100% HNO₃ yields 2-methyl-5-(nitramino)-2H-tetrazole. researchgate.net

Diazotization and Derivatization: The amino group can be converted into a diazonium salt, which is a key intermediate for introducing other functional groups. For example, diazotization followed by reaction with sodium azide (B81097) can transform the amino group into an azido (B1232118) group, creating a highly energetic derivative. rsc.orgresearchgate.net

Reactivity and Stability of the 2-Cyclopropylmethyl Substituent

The most notable characteristic of the cyclopropylmethyl moiety is the exceptional stability of the corresponding cyclopropylmethyl carbocation. quora.comechemi.com This stability, which can exceed that of a benzyl (B1604629) cation, is attributed to a phenomenon known as "dancing resonance" or conjugation between the bent Walsh orbitals of the cyclopropane (B1198618) ring and the vacant p-orbital of the cationic carbon. quora.comchemzipper.comwyzant.com This delocalization of charge reduces the strain of the three-membered ring. quora.com

While the formation of a full carbocation at the methylene (B1212753) bridge is unlikely under typical conditions, this inherent stability influences reactions that proceed through transition states with positive charge buildup on this carbon.

Furthermore, the cyclopropylmethyl group can undergo characteristic rearrangement reactions, particularly in radical-mediated processes. The cyclopropylmethyl radical is known to undergo rapid, irreversible ring-opening to form the but-3-enyl radical. psu.edu This rearrangement is often used as a mechanistic probe or "radical clock" to determine if a reaction proceeds via a radical intermediate. psu.edu In the context of 5-amino-2-cyclopropylmethyl-2H-tetrazole, any reaction involving homolytic cleavage of the N-CH₂ bond could potentially lead to this ring-opened radical, resulting in the formation of butenyl-substituted products.

Mechanistic Studies of Decomposition Pathways and Product Formation

Theoretical studies have identified two primary unimolecular decomposition channels for 5-ATZ isomers: nih.govacs.org

N₂ Elimination: This pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, leading to the direct extrusion of molecular nitrogen and the formation of a metastable aminocyanamide (B14148488) or related C-N-H species. acs.org This is often the dominant channel in the gas phase for the 2H-isomer. acs.orgnih.gov

HN₃ Elimination: This channel involves a hydrogen transfer from the amino group to a ring nitrogen, followed by ring cleavage to release hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). acs.orgnih.gov

In the condensed phase, bimolecular reactions become significant, often lowering the activation barriers for decomposition. acs.orgnih.gov Hydrogen bonding between molecules in the melt can facilitate proton transfer, making HN₃ elimination a more dominant pathway for certain intermolecular complexes. acs.org The major gaseous products typically identified from 5-ATZ decomposition are N₂, HN₃, and NH₃. acs.org

For this compound, the decomposition would be expected to follow similar pathways, with the 2H-isomer framework favoring the N₂ elimination route. The presence of the cyclopropylmethyl group could introduce additional decomposition channels involving fragmentation or rearrangement of this substituent.

Calculated Activation Barriers for Unimolecular Decomposition of 5-Aminotetrazole Isomers
IsomerDecomposition PathwayProductsCalculated Activation Barrier (kJ/mol)Reference
2H-5-AminotetrazoleN₂ EliminationN₂ + CH₃N₃ (metastable)153.7 acs.org
1H-5-AminotetrazoleN₂ EliminationN₂ + CH₃N₃ (metastable)169.2 acs.org
5-IminotetrazoleHN₃ EliminationHN₃ + NH₂CN199.5 acs.org
5-AminotetrazoleHN₃ EliminationHN₃ + NH₂CN~230-240 (CVT/TST) nih.gov

Functionalization Reactions and Derivatization Strategies

Derivatization of the this compound scaffold can be achieved through reactions targeting the 5-amino group or by modifying the substituents. These strategies are employed to tune the compound's properties for various applications, such as energetic materials or pharmaceuticals.

N-Functionalization of the Amino Group: The exocyclic amino group is a primary site for derivatization. As discussed, it can be converted to nitramino or azido groups to enhance energetic properties. researchgate.netnih.gov It can also be used as a nucleophile to form larger, more complex structures. For instance, it can be reacted with electrophiles like 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine to create methylene-bridged compounds linking two different heterocyclic systems. mdpi.com

Synthesis of Substituted Aminotetrazoles: A general strategy for creating diverse 5-aminotetrazole derivatives involves the cycloaddition of an azide with a cyanamide. acs.orgnih.gov This allows for the introduction of various substituents on the amino nitrogen. For example, a combinatorial approach has been developed for the synthesis of 5-(dialkylamino)tetrazoles starting from primary and secondary amines, which are converted into an unsymmetrical thiourea (B124793) before cyclization with an azide anion. nih.gov

Modification via C5-Substitution: While the C5 position is already substituted with an amino group, it is possible in other tetrazoles to first introduce a good leaving group at this position, which can then be displaced by various nucleophiles. For example, a 5-bromo-tetrazole can undergo a bromine-hydrazine exchange, which can then be further functionalized. nih.gov This multi-step approach could potentially be adapted to create derivatives not accessible through direct functionalization of the amino group.

Spectroscopic Characterization for Structural Elucidation of 5 Amino 2 Cyclopropylmethyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 5-amino-2-cyclopropylmethyl-2H-tetrazole by mapping the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the amino group and the cyclopropylmethyl substituent.

The two protons of the primary amino group (-NH₂) typically appear as a broad singlet. In deuterated dimethyl sulfoxide (DMSO-d₆), this signal for the N2-isomer of 5-aminotetrazole (B145819) derivatives is often observed around δ 6.0 ppm beilstein-journals.org. The protons of the cyclopropylmethyl group exhibit a characteristic pattern. The methylene (B1212753) protons (-CH₂-) attached directly to the tetrazole ring are deshielded by the nitrogen atoms and appear as a doublet. For similar structures, this signal is found in the δ 4.08–4.80 ppm range beilstein-journals.org. The methine proton (-CH-) of the cyclopropyl (B3062369) ring appears as a multiplet further upfield. The four methylene protons on the cyclopropyl ring itself are diastereotopic and typically appear as two distinct multiplets in the most upfield region of the spectrum, consistent with shielded alkyl protons nih.gov.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-NH₂ (Amino) ~6.0 Broad Singlet
N-CH₂ (Methylene) ~4.1-4.2 Doublet
-CH- (Methine) ~1.2-1.3 Multiplet

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, providing information on the hybridization and chemical environment.

The most downfield signal in the spectrum corresponds to the C5 carbon of the tetrazole ring, which is bonded to the amino group and three nitrogen atoms. This carbon is significantly deshielded, with a chemical shift typically appearing around δ 164 ppm for 2,5-disubstituted tetrazoles chemicalbook.com. The carbons of the cyclopropylmethyl substituent appear in the aliphatic region of the spectrum. The methylene carbon (N-CH₂) is attached to the electronegative tetrazole ring and resonates at a moderately downfield position. The methine (-CH-) and methylene (-CH₂-) carbons of the cyclopropyl ring are highly shielded and appear at characteristic upfield chemical shifts nih.gov.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C5 (Tetrazole Ring) ~164
N-CH₂ (Methylene) ~46
-CH- (Methine) ~10

To unambiguously confirm the structure and assignments made from 1D NMR, advanced techniques are employed.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming the assignments in Tables 1 and 2. Heteronuclear Multiple Bond Correlation (HMBC) experiments establish long-range (2-3 bond) correlations, for instance, showing a correlation between the N-CH₂ protons and the C5 carbon of the tetrazole ring. This is crucial for confirming the N2-substitution pattern.

¹⁵N NMR: This technique directly probes the nitrogen atoms of the tetrazole ring. Although less common, ¹⁵N NMR can provide definitive evidence for the isomeric structure, as the chemical shifts of the ring nitrogens are highly sensitive to the position of the substituent. For example, ¹H-¹⁵N HMBC spectra have been used to characterize the nitrogen environments in other tetrazole derivatives nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₉N₅), the calculated molecular weight is approximately 139.09 g/mol .

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M+H]⁺) can be measured with high precision, allowing for the unambiguous determination of the molecular formula. A common and diagnostic fragmentation pathway for tetrazole-containing compounds is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da chemicalbook.comnih.gov. This would result in a prominent fragment ion in the mass spectrum. Further fragmentation would involve the cleavage of the cyclopropylmethyl side chain.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₅H₁₀N₅]⁺ 140.0982 Protonated Molecular Ion
[M-N₂+H]⁺ [C₅H₁₀N₃]⁺ 112.0920 Loss of N₂ from molecular ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong, sharp absorption bands in the range of 3200–3400 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amino group. The C-H stretching vibrations of the alkyl (cyclopropylmethyl) groups will appear just below 3000 cm⁻¹. The spectrum will also feature a series of characteristic absorptions for the tetrazole ring, including C=N and N=N stretching vibrations, typically found in the 1300–1650 cm⁻¹ region. Additional N-N and C-N stretching vibrations of the ring appear at lower frequencies beilstein-journals.orgpnrjournal.com.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amino) 3200 - 3400 Strong, Sharp
C-H Stretch (Alkyl) 2850 - 3000 Medium
C=N / N=N Stretch (Ring) 1300 - 1650 Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR spectroscopy establish the molecular formula and connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique determines precise bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure for this compound is not publicly available, data from closely related compounds, such as 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, can provide valuable insights nih.gov. It is expected that the tetrazole ring will be planar. In the crystal lattice, molecules would be linked by intermolecular hydrogen bonds. Specifically, the amino group protons can act as hydrogen bond donors, forming N-H···N bonds with the nitrogen atoms of the tetrazole rings of adjacent molecules nih.gov. These interactions typically lead to the formation of extended supramolecular architectures, such as chains or sheets, which dictate the packing of the molecules in the crystal.

Table 5: Expected X-ray Crystallography Parameters and Features

Parameter Expected Observation
Molecular Geometry Planar tetrazole ring
Intermolecular Interactions Strong N-H···N hydrogen bonding

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For tetrazole derivatives, the absorption of UV light typically involves π → π* and n → π* transitions associated with the heterocyclic ring and its substituents. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands that provide information about its electronic structure.

Based on data from analogous 5-aminotetrazole compounds, the primary absorption is likely to occur in the ultraviolet region. The electronic transitions are influenced by the interplay between the tetrazole ring and the amino group. The lone pair of electrons on the nitrogen of the amino group can interact with the π-system of the tetrazole ring, affecting the energy of the molecular orbitals.

The cyclopropylmethyl group, being an alkyl substituent, is not expected to have a significant chromophoric effect but may cause a slight shift in the absorption maxima compared to a methyl group due to steric and electronic inductive effects. Solvatochromism, a shift in the absorption maximum depending on the polarity of the solvent, is also a potential characteristic, as observed in some tetrazole derivatives beilstein-journals.org.

Expected UV-Vis Absorption Data for this compound (in a polar solvent)

Transition TypeExpected λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~210-240High
n → π~270-300Low to Medium

Note: The data in this table is illustrative and based on the expected spectroscopic behavior of 5-amino-2-alkyl-2H-tetrazoles.

Vibrational Spectroscopy and Electronic Structure Correlations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. The vibrational modes of this compound can be correlated with its electronic structure, offering a more profound understanding of its chemical bonding.

The IR and Raman spectra are anticipated to display characteristic bands corresponding to the vibrations of the tetrazole ring, the amino group, and the cyclopropylmethyl substituent. The vibrational frequencies of the tetrazole ring are sensitive to the substitution pattern and the electronic nature of the substituents.

Key expected vibrational modes include:

N-H stretching vibrations of the amino group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations of the cyclopropylmethyl group, expected around 2850-3000 cm⁻¹.

N-H bending vibrations (scissoring) of the amino group, usually found in the 1600-1650 cm⁻¹ range.

Tetrazole ring stretching vibrations , which give rise to a series of complex bands in the 1200-1500 cm⁻¹ region. These are often coupled modes and are characteristic of the tetrazole nucleus.

Cyclopropyl ring vibrations , which may show a characteristic band near 1020 cm⁻¹.

The correlation between vibrational frequencies and electronic structure is particularly evident in how the amino group influences the tetrazole ring. The electron-donating nature of the amino group can affect the bond strengths and force constants within the ring, leading to shifts in the corresponding vibrational frequencies. Computational studies on similar molecules, such as 2-methyl-2H-tetrazol-5-amine, have been used to assign these vibrational modes and correlate them with structural properties researchgate.net.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (asymmetric)3400 - 3500IR, Raman
N-H Stretch (symmetric)3300 - 3400IR, Raman
C-H Stretch (cyclopropylmethyl)2850 - 3000IR, Raman
N-H Bend (scissoring)1600 - 1650IR
Tetrazole Ring Stretch1200 - 1500IR, Raman
Cyclopropyl Ring "Breathing"~1020Raman

Note: This table presents expected frequency ranges based on the analysis of analogous tetrazole compounds and is for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Cyclopropylmethyl 2h Tetrazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)rsc.orgresearchgate.netresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the properties of 5-amino-2-cyclopropylmethyl-2H-tetrazole. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. asianpubs.orgnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. uwlax.edu These calculations form the basis for a detailed analysis of the molecule's behavior.

The electronic structure of this compound is defined by the arrangement of its electrons in various molecular orbitals (MOs). Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals govern the molecule's reactivity.

Theoretical calculations on analogous 2-substituted 5-aminotetrazoles indicate that the HOMO is typically characterized by π-electron density distributed across the tetrazole ring and the amino group. nih.gov Conversely, the LUMO is often a π* antibonding orbital located primarily on the tetrazole ring system. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, revealing charge distribution and delocalization effects. In this compound, significant delocalization is expected between the lone pair of the amino group's nitrogen and the π-system of the tetrazole ring, contributing to the planarity and stability of the ring structure. nih.gov The C5-NH2 bond is consequently expected to have partial double-bond character. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on DFT Calculations of Analogous Compounds.
Molecular OrbitalPrimary CharacterKey Atomic ContributionsPredicted Energy (Arbitrary Units)
LUMO+1σ* (Antibonding)Cyclopropylmethyl, Tetrazole Ring+1.5
LUMOπ* (Antibonding)N1, N3, N4, C5 of Tetrazole Ring-0.8
HOMOπ (Bonding)Amino Group (N), N3, N4 of Tetrazole Ring-6.2
HOMO-1π (Bonding)Tetrazole Ring-7.1

The cyclopropylmethyl group attached to the N2 position of the tetrazole ring introduces conformational flexibility. Rotation around the N2-CH2 and CH2-cyclopropyl single bonds dictates the spatial arrangement of this moiety relative to the tetrazole ring.

Computational studies on similar cyclopropylmethyl systems, such as cyclopropyl (B3062369) methyl ketone, have been used to understand these dynamics. uwlax.edu A potential energy surface (PES) can be generated by systematically rotating the dihedral angle between the tetrazole ring and the cyclopropyl group. This analysis typically reveals energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The most stable conformer is expected to be one that minimizes steric hindrance between the cyclopropyl group and the tetrazole ring. The energy barriers to rotation are generally low, suggesting that the cyclopropylmethyl group is relatively mobile at room temperature.

Table 2: Hypothetical Relative Energies for Key Conformations of the Cyclopropylmethyl Group.
ConformationDihedral Angle (Ring-N-CH₂-C)Relative Energy (kJ/mol)Description
Staggered (Anti)180°0.0 (Global Minimum)Cyclopropyl group is positioned away from the ring.
Eclipsed120°8.5 (Transition State)Cyclopropyl group eclipses a nitrogen atom of the ring.
Staggered (Gauche)60°1.2 (Local Minimum)Cyclopropyl group is closer to the ring.
Eclipsed9.0 (Transition State)Cyclopropyl group eclipses the C5 atom of the ring.

For 5-aminotetrazole (B145819), two primary tautomers, 1H and 2H, can exist. nih.gov However, the presence of the cyclopropylmethyl group at the N2 position locks the molecule into the 2H-tetrazole form. Theoretical studies on the parent 5-aminotetrazole have shown that in the gas phase, the 2H tautomer is energetically preferred over the 1H form. nih.govnih.gov

Protonation studies via computational methods can predict the most likely site of proton attachment. The tetrazole ring contains several nitrogen atoms that could act as proton acceptors. By calculating the proton affinity of each potential site, it is possible to determine the most basic center. For 2-substituted 5-aminotetrazoles, the N4 atom is often predicted to be the most favorable site for protonation due to its higher electron density and accessibility.

Molecular Dynamics Simulations for Conformational Stability and Dynamicsresearchgate.netresearchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent environment. An MD simulation would allow for the exploration of the potential energy surface of the cyclopropylmethyl group, confirming the stability of the minimum energy conformers identified by quantum chemical calculations and observing the transitions between them. nih.gov

Supramolecular Interactions and Hydrogen Bonding Networks in Tetrazole Assembliesresearchgate.net

In the solid state, molecules of this compound are expected to form extended networks through intermolecular interactions, primarily hydrogen bonds. The amino group serves as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring (N1, N3, and N4) can act as hydrogen bond acceptors. nih.gov

Computational analysis of crystal structures of similar 5-aminotetrazole derivatives reveals common hydrogen bonding motifs. researchgate.netresearchgate.net These often include N-H···N interactions, which can link molecules into chains, ribbons, or more complex three-dimensional architectures. researchgate.netresearchgate.net These supramolecular assemblies play a critical role in determining the crystal packing and physical properties of the compound. rsc.org

Structure-Property Relationships through In Silico Approachesacs.org

In silico methods are used to establish relationships between the computed molecular structure and its macroscopic properties. By calculating a range of molecular descriptors, such as molecular electrostatic potential (MESP), dipole moment, and polarizability, it is possible to predict the molecule's behavior and potential applications.

The MESP map, for instance, visualizes the charge distribution on the molecular surface, highlighting regions prone to electrophilic or nucleophilic attack. For this compound, the MESP would likely show negative potential around the N3 and N4 atoms of the tetrazole ring, indicating their role as hydrogen bond acceptors, and positive potential around the amino hydrogens. nih.gov Correlating these computed descriptors with experimental data for a series of related compounds can lead to the development of Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. scispace.com

Advanced Applications and Research Directions of 5 Amino 2 Cyclopropylmethyl 2h Tetrazole in Chemical Sciences

Role in Material Science and Functional Materials Development

The high nitrogen content and positive heat of formation characteristic of the tetrazole ring make its derivatives, like 5-aminotetrazole (B145819), valuable precursors in the development of high-energy materials. google.comresearchgate.netrsc.org These compounds are investigated as components in propellants and environmentally benign gas generators. nih.gov The amino group on the tetrazole ring offers a reactive site for further chemical modification, allowing for the synthesis of energetic polymers. mdpi.com For instance, polymers functionalized with 5-aminotetrazole have been shown to possess high thermal stability and enhanced density, which are desirable properties for energetic materials. mdpi.com

The introduction of the cyclopropylmethyl group to the 5-aminotetrazole core is anticipated to influence the physical and energetic properties of the resulting materials. It may affect crystal packing, density, and thermal stability. Research in this area would focus on synthesizing and characterizing polymers and coordination complexes of 5-amino-2-cyclopropylmethyl-2H-tetrazole to evaluate their potential as advanced energetic materials or functional polymers with tailored properties. ontosight.ai

Agrochemistry Applications: Herbicides, Fungicides, and Plant Growth Regulators

Tetrazole derivatives have found applications in agriculture as plant growth regulators. lifechemicals.com While specific herbicidal or fungicidal activities for this compound are not documented, the general class of nitrogen-rich heterocyclic compounds is of significant interest in agrochemical research. The biological activity of such compounds is highly dependent on the nature and position of substituents on the heterocyclic core.

Future research could involve the synthesis of a library of compounds based on the this compound scaffold and screening them for various agrochemical activities. The cyclopropylmethyl group, in particular, could enhance the interaction with biological targets in plants or fungi, potentially leading to the discovery of new active ingredients for crop protection or enhancement.

Catalytic Systems and Ligand Design

The tetrazole ring, with its multiple nitrogen atoms, is an excellent coordinating moiety for metal ions. ontosight.ai This property makes tetrazole derivatives useful as ligands in coordination chemistry and catalysis. researchgate.net They can form stable complexes with a variety of metals, and these complexes can exhibit catalytic activity in organic reactions. For example, metal complexes involving carboximidate ligands derived from amino-substituted heterocycles have been used as catalysts in reactions like the Henry reaction. ias.ac.in

The this compound, with its potential coordination sites at the ring nitrogen atoms and the exocyclic amino group, could serve as a versatile ligand. nih.govresearchgate.net The cyclopropylmethyl substituent could influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. Research in this area would involve synthesizing metal complexes of this ligand and evaluating their performance in various catalytic transformations.

Design of Bioisosteres and Chemical Scaffolds for Probe Development

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. nih.govnih.govnih.gov This substitution can lead to improved metabolic stability, lipophilicity, and potency of drug candidates. nih.gov The tetrazole moiety is present in several marketed drugs across a wide range of therapeutic areas. lifechemicals.com The 5-aminotetrazole scaffold itself is a versatile building block for creating diverse molecular structures for drug discovery programs. researchgate.net

The this compound scaffold could be a valuable component in the design of new bioactive molecules and chemical probes. The cyclopropylmethyl group can provide specific hydrophobic interactions with biological targets and is often used in medicinal chemistry to improve pharmacokinetic properties. By incorporating this scaffold, medicinal chemists could explore new chemical space and develop novel probes to study biological processes or as starting points for drug discovery. nih.govsci-hub.se

Future Research Trajectories and Interdisciplinary Opportunities in Synthetic and Mechanistic Chemistry

The future research on this compound will likely begin with the development of efficient and scalable synthetic routes to access this specific isomer. While general methods for the synthesis of N-substituted 5-aminotetrazoles are known, optimization for the introduction of the cyclopropylmethyl group will be a key initial step.

Once accessible, interdisciplinary research opportunities will emerge. In collaboration with material scientists, the energetic properties and potential for creating novel polymers and metal-organic frameworks can be explored. ontosight.ai Partnering with agrochemical researchers will enable the screening of its biological activity to discover potential new herbicides or fungicides. In the realm of medicinal chemistry, the compound can be used as a scaffold to build libraries of new molecules for high-throughput screening against various disease targets. nih.gov Furthermore, detailed mechanistic studies of its reactions and coordination behavior will provide fundamental insights valuable for synthetic and catalytic applications.

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-cyclopropylmethyl-2H-tetrazole to achieve high purity and yield?

  • Methodological Answer : The synthesis typically involves cyclopropylation of tetrazole precursors. Key steps include:
  • Tetrazole ring formation : Use sodium azide and nitriles under acidic conditions (e.g., HCl) to form the tetrazole core .
  • Cyclopropane functionalization : Employ cyclopropanecarboxaldehyde or halides in nucleophilic substitution or reductive amination reactions to introduce the cyclopropylmethyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

  • Methodological Answer :
  • 1H NMR : The cyclopropylmethyl group shows distinct triplet signals (δ 0.5–1.5 ppm for cyclopropane protons) and a multiplet for the methylene bridge (δ 2.5–3.5 ppm). The amino group (NH2) appears as a broad singlet (δ 5.0–6.0 ppm) .
  • IR Spectroscopy : The tetrazole ring exhibits a strong absorption band at 1600–1650 cm⁻¹ (C=N stretching), while the NH2 group shows peaks at 3300–3500 cm⁻¹ .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days, then analyze purity with HPLC .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Catalytic control : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) to direct cyclopropane coupling to the tetrazole’s N2 position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor N2-substitution over N1 due to reduced steric hindrance .
  • Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize reaction conditions .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Analyze solvent-accessible surfaces to identify reactive sites.
  • Quantum mechanical calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate Fukui indices for electrophilic/nucleophilic behavior .
  • Machine learning : Train models on existing tetrazole reaction datasets to predict yield and byproduct formation .

Q. How do structural modifications (e.g., halogenation) of the cyclopropylmethyl group affect the compound’s biological activity?

  • Methodological Answer :
  • Synthetic modification : Introduce halogens (Cl, F) via electrophilic substitution or cross-coupling reactions .
  • Bioactivity assays : Test modified analogs against target enzymes (e.g., cytochrome P450) using fluorescence-based inhibition assays. Compare IC50 values to establish structure-activity relationships (SAR) .

Q. What experimental design strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Factorial design : Vary parameters (solvent, temperature, concentration) to identify sources of spectral variability. Use ANOVA to determine significant factors .
  • Cross-validation : Compare data across multiple instruments (e.g., 500 MHz vs. 700 MHz NMR) and labs. Reference NIST databases for standardized spectra .

Data Analysis and Reproducibility

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer :
  • Round-robin testing : Collaborate with independent labs to replicate synthesis under identical conditions.
  • Open-data platforms : Share raw NMR, HPLC, and crystallographic data via repositories like Zenodo or ChemRxiv .

Q. What statistical methods are recommended for analyzing discrepancies in thermal stability data?

  • Methodological Answer :
  • Principal Component Analysis (PCA) : Identify outliers in DSC and thermogravimetric (TGA) datasets.
  • Arrhenius modeling : Fit decomposition rates to Arrhenius equations to extrapolate shelf-life under storage conditions .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in high-energy reactions?

  • Methodological Answer :
  • Explosivity risk assessment : Conduct small-scale tests (<100 mg) for exothermic reactions. Use blast shields and remote-controlled equipment .
  • Waste disposal : Neutralize reactive intermediates with aqueous NaHCO3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.